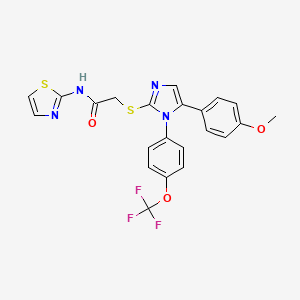

N-(2-(3-(苄硫基)-6-甲基-1,2,4-三嗪-5-基)乙烯基)-3-(三氟甲基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

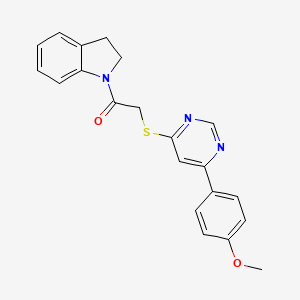

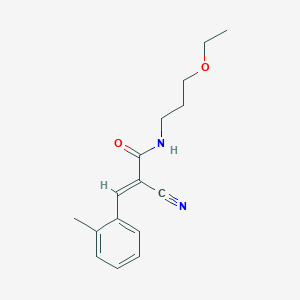

The compound "N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline" is a complex molecule that appears to incorporate several functional groups and structural motifs, including a benzylsulfanyl group, a methylated triazine ring, a vinyl linker, and a trifluoromethyl aniline. While none of the provided papers directly discuss this compound, they do provide insights into related chemical structures and functionalities that can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of 2,6-bis(arylsulfonyl)anilines involves nucleophilic aromatic substitution, followed by hydrogenation and oxidation steps . Similarly, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and related triarylamine compounds also involves multiple steps, starting from amines and nitrobenzene derivatives . These methods suggest that the synthesis of the compound would likely require careful planning to ensure the correct functional groups are introduced at the appropriate steps.

Molecular Structure Analysis

The molecular structure of related aniline derivatives has been studied using spectroscopic methods and computational chemistry. For example, the FT-IR and FT-Raman spectra of 4-nitro-3-(trifluoromethyl)aniline were recorded to assign vibrational modes, and DFT calculations were used to study the electronic properties . These techniques could be applied to the compound to gain insights into its molecular structure and electronic configuration.

Chemical Reactions Analysis

The reactivity of aniline derivatives can be quite diverse, depending on the substituents present on the benzene ring. The reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl, for example, resulted in cyclometalation, methyl migration, and hydrogenation . This indicates that the compound may also undergo complex reactions, particularly with transition metals, which could lead to interesting organometallic products.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their substituents. For instance, the presence of arylsulfonyl groups in 2,6-bis(arylsulfonyl)anilines leads to high fluorescence emissions and the formation of intramolecular hydrogen bonds . The electron-withdrawing trifluoromethyl group in 4-nitro-3-(trifluoromethyl)aniline affects the molecule's dipole moment and hyperpolarizability . These findings suggest that the compound would exhibit unique physical and chemical properties, potentially including fluorescence and significant electronic effects due to its extended π-conjugated system and electron-withdrawing groups.

科学研究应用

三嗪衍生物及其生物活性

三嗪化合物是药学领域中重要的类别,因其多样的生物活性。三嗪衍生物表现出广泛的药理学效应,包括抗菌、抗真菌、抗癌、抗病毒和抗炎特性。这些化合物的有效药理活性使三嗪核成为未来药物开发的重要部分 (Verma 等人,2019)。

三嗪衍生物的抗肿瘤活性

1,2,3-三嗪及其苯并和杂环稠合衍生物因其抗肿瘤活性而受到认可。它们简单的合成以及疗效突出了其作为开发抗肿瘤化合物的支架的潜力。广泛的生物活性,包括抗增殖特性,表明这些化合物是癌症治疗中很有希望的候选物 (Cascioferro 等人,2017)。

在树脂粘合修复和牙科中的应用

基于三嗪的单体,如 6-(4-乙烯基苄基-正丙基)氨基-1,3,5-三嗪-2,4-二硫代酮 (VTD),可有效用于粘合贵金属合金。这些化合物在牙科领域至关重要,尤其是在贵金属合金修复和固定局部义齿的粘接系统中。它们在这些应用中的临床表现值得注意 (Matsumura 等人,2011)。

质子传导膜

基于 1H-1,2,4-三唑的化合物有望在燃料电池中开发质子传导膜。这些材料显着改善了电解质膜的基本特性,例如在高温下无水条件下的热稳定性、电化学稳定性和离子电导率。它们在制造耐热、机械强度高和电化学稳定的质子传导膜方面的潜力很大 (Prozorova & Pozdnyakov,2023)。

属性

IUPAC Name |

N-[(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4S/c1-14-18(10-11-24-17-9-5-8-16(12-17)20(21,22)23)25-19(27-26-14)28-13-15-6-3-2-4-7-15/h2-12,24H,13H2,1H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRFSFVBUACJMT-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

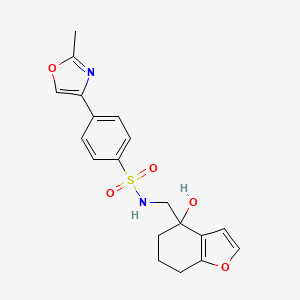

![2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2553781.png)

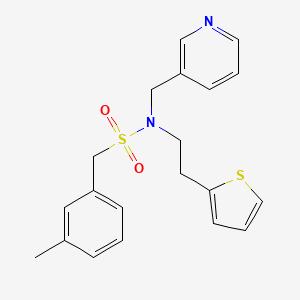

![N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B2553787.png)

![2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2553790.png)

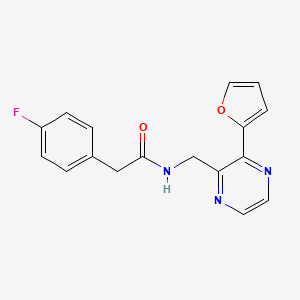

![3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2553792.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2553798.png)